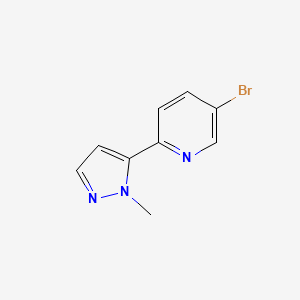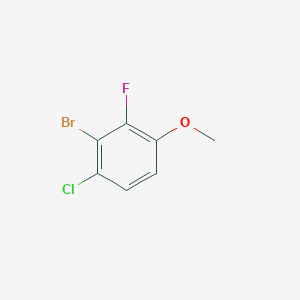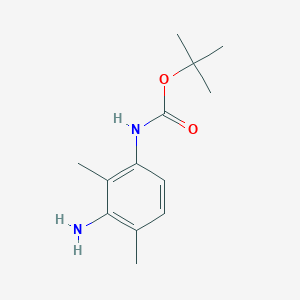
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. It is commonly used in research applications due to its unique chemical properties and structure. This compound is particularly valuable in the field of organic chemistry for its role in various synthetic processes.
准备方法
The synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate typically involves the reaction of 3-amino-2,4-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .
相似化合物的比较
Similar compounds to tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate include:
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Used as a protected amine in various synthetic processes.
Tert-butyl (4-aminobenzyl)carbamate: Utilized in the synthesis of pharmaceutical intermediates.
Tert-butyl N-(2-amino-2-(3,4-dimethylphenyl)ethyl)carbamate: Another compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other carbamates.
属性
IUPAC Name |
tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-7-10(9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSABQFSBLFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
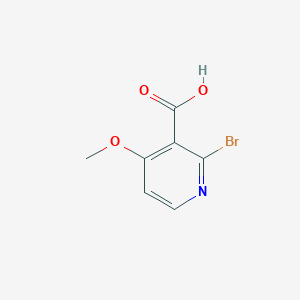
![6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7961465.png)
![(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol](/img/structure/B7961470.png)
![2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine](/img/structure/B7961475.png)
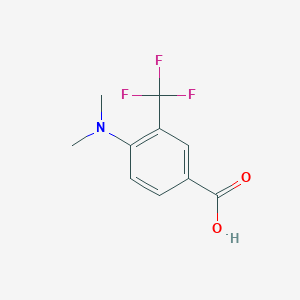
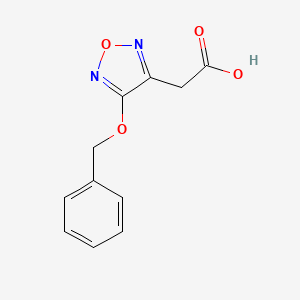
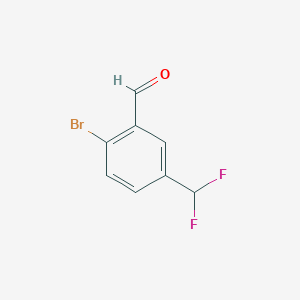
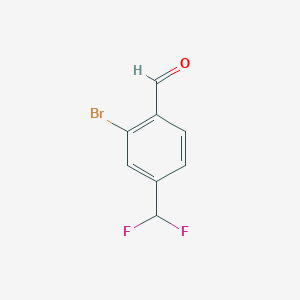
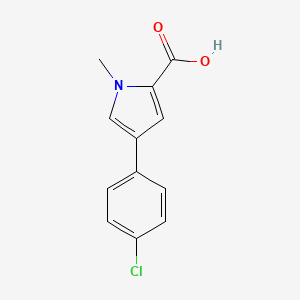
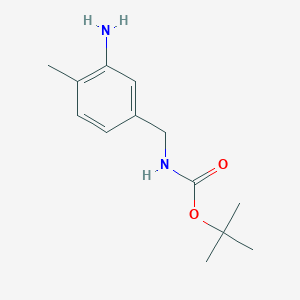
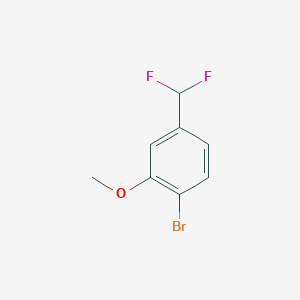
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7961541.png)
